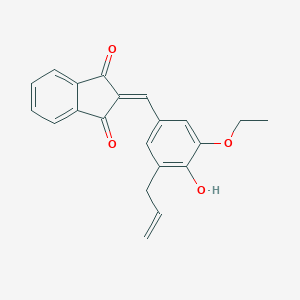![molecular formula C25H23N3O2S2 B302542 2-(1-naphthyl)-N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B302542.png)
2-(1-naphthyl)-N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-naphthyl)-N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide, also known as NB-506, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of 2-(1-naphthyl)-N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. For example, in cancer research, this compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease research, this compound has been shown to inhibit the activity of beta-secretase, which is involved in the formation of beta-amyloid plaques.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different disease models. For example, in cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, this compound has been shown to reduce the levels of beta-amyloid plaques and improve cognitive function. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity by regulating various metabolic pathways.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1-naphthyl)-N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide in lab experiments include its high potency and selectivity towards specific targets, as well as its low toxicity and side effects. However, the limitations of using this compound in lab experiments include its high cost and limited availability, as well as the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on 2-(1-naphthyl)-N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide. One potential direction is to further investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to develop more efficient and cost-effective synthesis methods for this compound, which can increase its availability and accessibility for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects, which can pave the way for its clinical development as a therapeutic agent.
Synthesis Methods
The synthesis of 2-(1-naphthyl)-N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide involves the reaction of 2-aminobenzothiazole with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with 2-(1-naphthyl)ethylamine and 2-mercapto-1-ethylpyrrolidine. The final product is obtained after purification and characterization using various techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
2-(1-naphthyl)-N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease research, this compound has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity.
properties
Molecular Formula |
C25H23N3O2S2 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-[2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C25H23N3O2S2/c29-23(14-18-8-5-7-17-6-1-2-9-20(17)18)26-19-10-11-21-22(15-19)32-25(27-21)31-16-24(30)28-12-3-4-13-28/h1-2,5-11,15H,3-4,12-14,16H2,(H,26,29) |
InChI Key |
HVWGDTZHZGZLNQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302459.png)
![7-(2,5-dimethoxyphenyl)-10-(4-pyridinylmethylene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302460.png)
![2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B302463.png)
![(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B302464.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302466.png)

![(5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B302469.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302470.png)
![1-(3-bromophenyl)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302471.png)
![2-[(1,2-dimethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B302474.png)
![ethyl 2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302477.png)
![isopropyl 5-(4-methoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302479.png)
![N-cyclohexyl-2-{[(6-methyl-1,3-benzodioxol-5-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302481.png)
![3-Cyclohexyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302482.png)